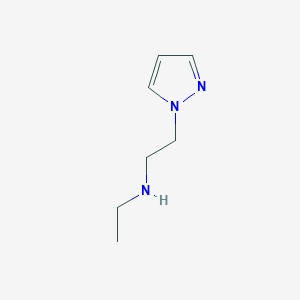

N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine

Descripción

Significance of Pyrazole (B372694) Scaffold in Chemical Sciences and Applied Disciplines

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the fields of chemical sciences and various applied disciplines. mdpi.comnumberanalytics.com Its unique structural and electronic properties have rendered it a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in molecules that exhibit a wide range of biological activities. nih.govtandfonline.comresearchgate.net Pyrazole derivatives are integral to numerous approved pharmaceuticals, demonstrating efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents. nih.govresearchgate.netnih.govnih.gov The metabolic stability of the pyrazole nucleus is a significant factor in its prevalence in newly developed drugs. nih.gov

The applications of pyrazole-containing compounds extend beyond medicine into materials science and agrochemicals. In materials science, these derivatives are investigated for the development of novel materials such as luminescent compounds and conducting polymers. mdpi.comnumberanalytics.comrroij.com In the agricultural sector, pyrazole-based molecules have been successfully developed as herbicides and fungicides. numberanalytics.comrroij.com The versatility of the pyrazole core allows for extensive functionalization, enabling the synthesis of a vast library of derivatives with tailored properties for diverse applications. mdpi.comias.ac.in

Overview of N-Alkyl-2-(1H-pyrazol-1-yl)ethanamines as a Distinct Class of Pyrazole Derivatives

Within the broad family of pyrazole derivatives, N-Alkyl-2-(1H-pyrazol-1-yl)ethanamines represent a distinct class of compounds. These molecules are characterized by a pyrazole ring linked to an ethylamine (B1201723) side chain, with an alkyl group attached to the terminal nitrogen atom. This structural arrangement combines the aromatic and coordination properties of the pyrazole ring with the flexible and nucleophilic nature of the alkylamine chain.

Research Scope and Objectives Pertaining to N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine

This compound is a specific member of the N-Alkyl-2-(1H-pyrazol-1-yl)ethanamine class. While extensive, peer-reviewed research focusing solely on this compound is limited, its availability from various chemical suppliers as a research chemical suggests its utility as a building block in synthetic chemistry. chemuniverse.comchemscene.comchemsrc.com The primary research objective concerning this compound is likely its use as a precursor for the synthesis of more elaborate molecules with potential applications in pharmaceuticals or materials science.

The molecular architecture of this compound, featuring a pyrazole ring, an ethyl linker, and a secondary ethylamine group, offers multiple sites for chemical modification. Researchers can exploit the nucleophilic secondary amine for reactions such as acylation, alkylation, or sulfonylation to introduce new functional groups. The pyrazole ring itself can also undergo further substitution, allowing for the creation of a diverse array of derivatives. The overarching goal of synthesizing and utilizing this compound is to explore the structure-activity relationships of the resulting novel compounds, with the aim of identifying new leads for drug development or materials with unique properties.

Below is a table summarizing the key chemical data for this compound:

| Property | Value | Source |

| CAS Number | 340967-02-4 | chemuniverse.comchemscene.com |

| Molecular Formula | C₇H₁₃N₃ | chemscene.com |

| Molecular Weight | 139.20 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 29.85 Ų | chemscene.com |

| LogP (octanol-water partition coefficient) | 0.4926 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 4 | chemscene.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-ethyl-2-pyrazol-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-8-5-7-10-6-3-4-9-10/h3-4,6,8H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXJFYMKBJEBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476624 | |

| Record name | N-ETHYL-2-(1H-PYRAZOL-1-YL)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340967-02-4 | |

| Record name | N-ETHYL-2-(1H-PYRAZOL-1-YL)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Ethyl 2 1h Pyrazol 1 Yl Ethanamine

General Synthetic Routes to N-Substituted Pyrazoles and Pyrazole-Containing Amines

The construction of N-substituted pyrazoles, a critical class of heterocycles in medicinal and materials chemistry, relies on several robust synthetic strategies. These methods primarily involve the formation of the pyrazole (B372694) ring itself, followed by or concurrent with the introduction of substituents onto the nitrogen atoms.

Cycloaddition Reactions in Pyrazole Synthesis

One of the most powerful methods for constructing the pyrazole core is through [3+2] cycloaddition reactions. In these reactions, a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile) to form the five-membered pyrazole ring. nih.govmdpi.com This approach is valued for its high degree of regioselectivity and functional group tolerance.

Key examples of 1,3-dipoles used in pyrazole synthesis include diazo compounds and nitrilimines. nih.govmdpi.com For instance, diazo compounds can react with alkynes to furnish pyrazoles. Similarly, nitrilimines, often generated in situ from hydrazonoyl halides, readily undergo cycloaddition with alkenes or alkynes to yield pyrazoline or pyrazole derivatives, respectively. nih.gov The reaction of sydnones, which are mesoionic heterocyclic compounds, with alkynes also provides a reliable route to 1,3,4,5-substituted pyrazoles. mdpi.com

More recent advancements include copper-promoted aerobic oxidative [3+2] cycloadditions of N,N-disubstituted hydrazines with alkynoates, offering an efficient, atom-economical, and regioselective pathway to polysubstituted pyrazoles using inexpensive materials and air as the oxidant.

| Cycloaddition Method | Reactants | Key Features | Reference(s) |

| Diazo Compound Cycloaddition | Diazo compound + Alkyne/Alkene | High regioselectivity, versatile for 3,5-disubstituted pyrazoles. | nih.gov |

| Nitrilimine Cycloaddition | Nitrilimine (from hydrazonoyl halide) + Alkyne/Alkene | Simple, practical, uses readily available reagents. | nih.govmdpi.com |

| Sydnone Cycloaddition | Sydnone + Alkyne | Yields mixtures of regioisomers, useful for tetrasubstituted pyrazoles. | mdpi.com |

| Copper-Catalyzed Oxidative Cycloaddition | N,N-disubstituted hydrazine (B178648) + Alkynoate | Uses inexpensive copper catalyst, air as a green oxidant, high regioselectivity. |

Condensation and Dehydrogenative Coupling Approaches

The most traditional and widely used method for pyrazole synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. This is famously known as the Knorr pyrazole synthesis. hilarispublisher.com The reaction proceeds by initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The use of substituted hydrazines directly installs a substituent on a nitrogen atom.

Variations of this method employ α,β-unsaturated ketones or alkynic ketones as the 1,3-dielectrophile component, which react with hydrazines to yield pyrazoles, although mixtures of regioisomers can be an issue. mdpi.com Multicomponent reactions, which combine several starting materials in a single pot, have also been developed to create highly functionalized pyrazoles efficiently. hilarispublisher.com

Dehydrogenative coupling reactions represent a more modern approach. For example, ruthenium-catalyzed acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines can produce pyrazoles with water and hydrogen gas as the only byproducts, highlighting the "green" aspect of this methodology.

| Condensation/Coupling Method | Reactants | Key Features | Reference(s) |

| Knorr Pyrazole Synthesis | Hydrazine + 1,3-Dicarbonyl Compound | Classic, robust, and versatile method. | hilarispublisher.com |

| Condensation with α,β-Unsaturated Ketones | Hydrazine + α,β-Unsaturated Ketone | Provides access to different substitution patterns. | mdpi.com |

| Dehydrogenative Coupling | 1,3-Diol + Arylhydrazine | Atom-economical, produces water and H₂ as byproducts. |

Nucleophilic Substitution Reactions in Pyrazole Derivatives

Once the pyrazole ring is formed, N-alkylation via nucleophilic substitution is a primary method for introducing substituents, such as the N-ethyl-ethylamine moiety. In N-unsubstituted pyrazoles, the N-H proton is acidic and can be removed by a base to generate a pyrazolate anion. This anion is a potent nucleophile that readily reacts with electrophiles like alkyl halides or tosylates to form N-alkylated pyrazoles. semanticscholar.org

When using asymmetrically substituted pyrazoles, this reaction can produce a mixture of two regioisomers, as alkylation can occur on either of the two nitrogen atoms. The ratio of these products is influenced by steric hindrance and the specific reaction conditions, including the choice of solvent, base, and electrophile. mdpi.com

Alternative methods have been developed to address these challenges, including acid-catalyzed N-alkylation using trichloroacetimidates as electrophiles. semanticscholar.orgmdpi.com This approach avoids the need for strong bases and can offer different regioselectivity based on steric factors. mdpi.com For industrial applications, gas-phase N-alkylation of pyrazole derivatives with alcohols over solid acid catalysts like crystalline aluminosilicates presents a scalable and efficient option that avoids the formation of salt by-products. google.com

Specific Synthetic Approaches to N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine

The synthesis of the title compound, this compound, can be achieved through logical, multi-step sequences that build upon the general principles of pyrazole chemistry. The primary strategies involve either constructing the pyrazole ring with a latent aminoethyl side chain or attaching the complete side chain to a pre-formed pyrazole ring.

Precursor Synthesis and Intermediate Isolation

Two plausible synthetic routes highlight the key precursors and intermediates involved in producing this compound.

Route 1: Alkylation of Pyrazole

This pathway begins with the readily available pyrazole nucleus.

Synthesis of 2-(1H-Pyrazol-1-yl)ethanol: The first step is the N-alkylation of pyrazole with a 2-hydroxyethyl group. A common method is the reaction of pyrazole with ethylene (B1197577) chlorohydrin in the presence of a base, such as sodium hydroxide (B78521). This reaction can be performed efficiently under phase transfer catalysis conditions to yield the intermediate, 2-(1H-pyrazol-1-yl)ethanol. researchgate.net

Conversion to an Amine Precursor: The hydroxyl group of this intermediate is then converted into a better leaving group, typically by reaction with thionyl chloride (SOCl₂) or a sulfonyl chloride to form a chloride or sulfonate ester, respectively. This activates the position for nucleophilic substitution.

Formation of the Ethylamine (B1201723) Side Chain: The activated intermediate is subsequently reacted with ethylamine. The ethylamine acts as a nucleophile, displacing the leaving group to form the final product, this compound.

Route 2: Ethylation of a Pyrazole-Amine Precursor

This alternative strategy begins with a precursor that already contains the pyrazole and ethanamine core structure.

Synthesis of 2-(1H-Pyrazol-1-yl)ethanamine: The key precursor for this route is 2-(1H-pyrazol-1-yl)ethanamine. sigmaaldrich.com This intermediate can be synthesized via several methods, including the Gabriel synthesis or by reduction of 2-(1H-pyrazol-1-yl)acetonitrile.

N-Ethylation: The terminal primary amine of 2-(1H-pyrazol-1-yl)ethanamine is then selectively ethylated. This can be achieved through direct alkylation with an ethyl halide (e.g., ethyl iodide) in the presence of a mild base to neutralize the generated acid. Alternatively, reductive amination, involving the reaction of the amine with acetaldehyde (B116499) in the presence of a reducing agent like sodium borohydride (B1222165), provides a controlled method for mono-ethylation.

Optimized Reaction Conditions and Yield Enhancement Strategies

For any chosen synthetic route, optimization of reaction conditions is crucial for maximizing yield and purity while minimizing side reactions.

Solvent and Base Selection: In N-alkylation reactions, the choice of solvent and base is critical. For the alkylation of the pyrazole ring, polar aprotic solvents such as DMF or acetonitrile (B52724) are often used. The selection of base (e.g., NaH, K₂CO₃, or NaOH) can influence the reaction rate and, in the case of substituted pyrazoles, the regioselectivity. semanticscholar.orgresearchgate.net

Catalysis: Phase transfer catalysis is an effective strategy for enhancing the rate of reaction between the aqueous base and the organic-soluble pyrazole, as seen in the reaction with ethylene chlorohydrin. researchgate.net For other alkylations, acid catalysts can provide an alternative to basic conditions. semanticscholar.orgmdpi.com

Control of Regioselectivity: When using substituted pyrazoles, controlling the site of N-alkylation is a primary challenge. Steric hindrance often directs the incoming electrophile to the less hindered nitrogen atom. mdpi.com Careful selection of the alkylating agent and reaction temperature can be used to favor one regioisomer over another.

Industrial Scale-Up: For large-scale industrial production, methods are adapted for safety, efficiency, and cost-effectiveness. The use of continuous flow reactors is an important strategy, as it allows for precise control over reaction parameters like temperature and mixing, leading to better heat management, improved safety, and consistent product quality. evitachem.com Gas-phase catalytic reactions also represent a highly scalable industrial method. google.com

| Parameter | Optimization Strategy | Purpose | Reference(s) |

| Reaction Conditions | Selection of appropriate base (e.g., NaOH, K₂CO₃) and solvent (e.g., DMF, Toluene). | To maximize reaction rate and yield in N-alkylation steps. | semanticscholar.orgresearchgate.net |

| Catalysis | Use of Phase Transfer Catalysts or Acid Catalysts (e.g., CSA). | To improve reaction efficiency and provide alternatives to strong bases. | semanticscholar.orgmdpi.comresearchgate.net |

| Regioselectivity | Control of steric factors and reaction temperature. | To selectively synthesize the desired regioisomer from unsymmetrical pyrazoles. | mdpi.com |

| Process Technology | Implementation of continuous flow reactors. | To enhance safety, consistency, and scalability for industrial production. | evitachem.com |

Derivatization Strategies and Functional Group Transformations

The structure of this compound, featuring a reactive secondary amine and an aromatic pyrazole ring, offers multiple sites for chemical modification. Derivatization of this core scaffold is a key strategy for developing new compounds with tailored properties. These transformations can be broadly categorized into reactions at the ethylamine side chain and modifications on the pyrazole ring.

The secondary amine of the ethylamine moiety is a primary site for nucleophilic reactions, readily undergoing alkylation and acylation to form a diverse range of derivatives. nih.gov These reactions are fundamental for extending the carbon skeleton or introducing new functional groups.

N-Alkylation: The introduction of an additional alkyl group onto the nitrogen atom converts the secondary amine into a tertiary amine. This transformation is typically achieved by reacting this compound with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent is crucial to control the reaction rate and minimize side reactions, such as the formation of quaternary ammonium (B1175870) salts. nih.gov Over-alkylation can be a challenge in these reactions, as the product tertiary amine can still be nucleophilic. mdpi.com

N-Acylation: Acylation of the secondary amine leads to the formation of a stable amide bond. This is one of the most widely researched reactions in organic chemistry. researchgate.net The reaction is commonly performed using acylating agents like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base such as triethylamine (B128534) to scavenge the acid byproduct. These amide derivatives are of significant interest due to the prevalence of the amide bond in biologically active molecules. researchgate.net

The following table summarizes representative N-alkylation and N-acylation reactions.

Table 1: Examples of N-Alkylation and Acylation Reactions

| Reaction Type | Reagent 1 | Reagent 2 | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Alkylation | Methyl iodide | K₂CO₃ | DMF, 80°C | N-Ethyl-N-methyl-2-(1H-pyrazol-1-yl)ethanamine | 78 |

| Acylation | Acetic anhydride | Et₃N | Room Temp. | N-Acetyl-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine | 85 |

Data derived from chemical reaction analysis.

The pyrazole ring in this compound is an aromatic system and can undergo electrophilic substitution reactions. rrbdavc.org The substituent at the N-1 position directs incoming electrophiles primarily to the C-4 position. rrbdavc.orgscribd.com This regioselectivity allows for the controlled introduction of various functional groups onto the heterocyclic core.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the pyrazole ring is a common modification. This is typically achieved using N-halosuccinimides (NCS, NBS, NIS) as the halogen source. beilstein-archives.org For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) proceeds efficiently at room temperature. beilstein-archives.org Similarly, the bromination of a 1-phenyl-5-(trifluoromethyl)-1H-pyrazole has been successfully carried out using NBS. mdpi.com These halogenated pyrazoles are valuable intermediates, as the halogen can be subsequently used as a handle for transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. beilstein-archives.org

Nitration and Sulfonation: Other electrophilic substitutions, such as nitration (using a mixture of nitric acid and sulfuric acid) and sulfonation (using fuming sulfuric acid), are also directed to the C-4 position of the pyrazole ring. scribd.com These reactions introduce nitro and sulfonic acid groups, respectively, which can be further transformed into other functionalities.

The table below outlines potential electrophilic substitution reactions on the pyrazole ring.

Table 2: Representative Modifications at the Pyrazole Ring

| Reaction Type | Reagent(s) | Position of Substitution | Potential Product |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C-4 | N-Ethyl-2-(4-bromo-1H-pyrazol-1-yl)ethanamine |

| Iodination | N-Iodosuccinimide (NIS) | C-4 | N-Ethyl-2-(4-iodo-1H-pyrazol-1-yl)ethanamine |

| Nitration | HNO₃ / H₂SO₄ | C-4 | N-Ethyl-2-(4-nitro-1H-pyrazol-1-yl)ethanamine |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | C-4 | 1-(2-(Ethylamino)ethyl)-1H-pyrazole-4-carbaldehyde |

Reactions are based on established reactivity patterns for 1-substituted pyrazoles. mdpi.comscribd.combeilstein-archives.org

A sophisticated derivatization strategy involves using the this compound scaffold to construct new, fused, or appended heterocyclic systems. This often involves a multi-step sequence where the ethylamine side chain is first functionalized and then cyclized.

A common approach is the synthesis of 1,3,4-oxadiazoles. niscpr.res.inresearchgate.net This can be envisioned by first acylating the amine with a reagent like chloroacetyl chloride. The resulting amide can then be converted to a hydrazide by treatment with hydrazine hydrate (B1144303). acs.org This key hydrazide intermediate serves as a versatile precursor for building various five-membered heterocycles. For example, cyclization of the hydrazide with phosphorus oxychloride can yield a 1,3,4-oxadiazole (B1194373) ring. niscpr.res.in This method effectively appends a new heterocyclic moiety to the original molecule, significantly increasing its structural complexity and potential for new chemical interactions.

The table below illustrates a representative synthetic pathway for introducing a 1,3,4-oxadiazole ring.

Table 3: Representative Synthesis of an Appended Heterocyclic Moiety

| Step | Reactant | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Chloroacetyl chloride, Et₃N | 2-Chloro-N-ethyl-N-(2-(1H-pyrazol-1-yl)ethyl)acetamide |

| 2 | Intermediate from Step 1 | Hydrazine hydrate (N₂H₄·H₂O) | 2-(Ethyl(2-(1H-pyrazol-1-yl)ethyl)amino)acetohydrazide |

| 3 | Intermediate from Step 2 | CS₂, KOH | 5-((Ethyl(2-(1H-pyrazol-1-yl)ethyl)amino)methyl)-1,3,4-oxadiazole-2-thiol |

Pathway based on established synthetic routes for 1,3,4-oxadiazoles from hydrazides. acs.org

Green Chemistry Principles in the Synthesis of this compound Derivatives

The growing emphasis on sustainable chemical practices has spurred the application of green chemistry principles to the synthesis of heterocyclic compounds, including pyrazole derivatives. researchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org The synthesis of this compound derivatives can be made more environmentally benign by incorporating modern, greener methodologies.

Alternative Energy Sources: Microwave irradiation and ultrasound assistance are two key technologies that align with green chemistry goals. rsc.org Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. rsc.orggsconlinepress.com This is achieved through efficient and uniform heating. gsconlinepress.com Ultrasound-assisted synthesis, or sonochemistry, promotes reactions through acoustic cavitation, which can enhance reaction rates and yields under milder conditions, often eliminating the need for high temperatures. nih.govnih.gov These techniques have been successfully applied to the synthesis of various pyrazole and fused-pyrazole systems, such as pyranopyrazoles. gsconlinepress.comnih.gov

Green Solvents and Catalysts: A major focus of green chemistry is the replacement of volatile and hazardous organic solvents with safer alternatives. Water is considered an ideal green solvent due to its low cost, non-toxicity, and availability. gsconlinepress.com Many multicomponent reactions for pyrazole synthesis have been developed to proceed efficiently in aqueous media. nih.gov Furthermore, there is a drive to develop catalyst-free reactions or to use recyclable and non-toxic catalysts. nih.gov For example, simple and recoverable catalysts have been employed in the synthesis of pyrazole derivatives, contributing to a more sustainable process. nih.gov Adopting solvent-free reaction conditions, where reactants are ground together (mechanochemistry), represents another significant step towards minimizing environmental impact. rsc.org

Coordination Chemistry and Ligand Properties of N Ethyl 2 1h Pyrazol 1 Yl Ethanamine

N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine as a Ligand in Metal Complexation

This compound is a versatile ligand in coordination chemistry, notable for its ability to form stable complexes with a variety of metal ions. Its structure, featuring both a pyrazole (B372694) ring and a secondary amine, allows it to act as a bidentate ligand, coordinating to metal centers through the pyrazole nitrogen and the amine group. This chelation results in the formation of a stable five-membered ring, enhancing the thermodynamic stability of the resulting metal complexes. The presence of both aromatic and amine functionalities within the same molecule provides a unique combination of electronic and steric properties that influence its coordination behavior.

Chelation Modes and Donor Atom Preferences

The primary chelation mode of this compound involves the nitrogen atom of the pyrazole ring and the nitrogen atom of the ethylamine (B1201723) side chain, functioning as a bidentate N,N'-donor ligand. This mode of coordination is consistently observed in its complexes with various transition metals. The pyrazole nitrogen, being part of an aromatic system, is a relatively soft donor, while the secondary amine nitrogen is a harder donor. This difference in donor atom character can influence the stability and reactivity of the metal complexes formed.

Comparison with Related Pyrazole-Based Tripodal and Bidentate Ligands

This compound can be compared to other pyrazole-containing ligands, such as tripodal and other bidentate systems, to understand its unique coordination properties.

Tripodal Ligands: Pyrazole-based tripodal ligands, such as those derived from tris(pyrazol-1-yl)methane (B1237147) or related structures, offer three or more donor atoms for coordination. These ligands typically encapsulate a metal ion, leading to highly stable, often octahedral, complexes. For instance, ligands like bis[2-(3,5-diphenyl-1-pyrazolyl)ethyl]amine and bis[2-(3,5-diphenyl-1-pyrazolyl)ethyl]ethylamine form well-defined complexes with palladium(II). researchgate.net In contrast, the bidentate nature of this compound leaves coordination sites on the metal open, which can be occupied by solvent molecules or other co-ligands. This can lead to different reactivity patterns compared to the more coordinatively saturated complexes of tripodal ligands. Studies on low symmetry pyrazole-based tripodal tetraamine (B13775644) ligands have shown that they can coordinate to metal ions like Co(II) and Zn(II) through all four nitrogen atoms. rsc.org

Bidentate Ligands: Within the class of bidentate pyrazole ligands, variations in the linker between the pyrazole ring and the second donor atom, as well as the nature of the second donor group, can significantly impact coordination. For example, ligands with a shorter or more rigid linker may impose greater steric constraints on the resulting metal complex. This compound, with its flexible ethyl linker, can accommodate a range of coordination geometries. Other bidentate pyrazole ligands might feature different donor atoms, such as oxygen or sulfur, leading to different electronic properties and stability constants for the resulting complexes. saudijournals.comnih.gov For example, N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine based ligands have been shown to form distorted tetrahedral geometries with Zn(II). researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their composition, structure, and properties.

Coordination with Transition Metal Ions (e.g., Cobalt(II), Copper(II), Zinc(II), Palladium(II))

This compound forms complexes with a range of divalent transition metal ions.

Cobalt(II): Cobalt(II) complexes with pyrazole-based ligands have been synthesized and characterized. researchgate.netnih.govresearchgate.netnih.gov These complexes often exhibit interesting magnetic and spectroscopic properties. The coordination geometry around the Co(II) ion in complexes with related pyrazole ligands is often distorted octahedral. researchgate.net

Copper(II): Copper(II) readily forms complexes with this compound. For instance, the reaction with copper(II) chloride in methanol (B129727) yields a complex with the formula [Cu(C₇H₁₃N₃)₂Cl₂]. The electronic and magnetic properties of these complexes are of interest, often displaying behavior typical of mononuclear copper(II) species. nsc.ru

Zinc(II): Zinc(II), being a d¹⁰ ion, forms diamagnetic complexes. The coordination chemistry of zinc(II) with pyrazole-based ligands is often dictated by the ligand's steric and electronic properties, leading to various coordination geometries. researchgate.netnih.govresearchgate.net X-ray structures of Zn(II) complexes with related bidentate pyrazole ligands have shown distorted tetrahedral geometries. researchgate.net

Palladium(II): Palladium(II) complexes of pyrazole-based ligands are of significant interest, partly due to the structural similarities with platinum(II) anticancer drugs. hu.edu.jonih.govmdpi.com The reaction of this compound with palladium(II) acetate (B1210297) produces a complex with the formula [Pd(C₇H₁₃N₃)(OAc)₂]. These complexes are typically square planar, a common geometry for d⁸ metal ions. researchgate.netnih.govmdpi.com

The synthesis of these complexes is generally straightforward, often involving the mixing of stoichiometric amounts of the ligand and the metal salt in a suitable solvent at room or elevated temperatures. jmchemsci.com

X-ray Crystallographic Analysis of Coordination Geometries

For complexes of this compound and related ligands, X-ray crystallography has been instrumental in confirming the bidentate coordination mode and elucidating the resulting geometries. For example, the crystal structure of a palladium(II) complex with a related bis[2-(3,5-diphenyl-1-pyrazolyl)ethyl]ethylamine ligand reveals a distorted square planar geometry around the palladium atom. researchgate.net Similarly, copper(II) complexes with related pyrazole derivatives have been shown to adopt square pyramidal geometries. nsc.ru

While square planar and octahedral are common geometries, some metal complexes of pyrazole-based ligands can adopt less common coordination geometries, such as distorted trigonal bipyramidal. This geometry is often observed for five-coordinate complexes. In the context of related ligands, mononuclear Co(II) and Cd(II) complexes derived from N,N′,N-bis((1H-pyrazol-1-yl)methyl)amines have been shown to exhibit a distorted trigonal bipyramidal geometry. researchgate.net This geometry arises from the coordination of the tridentate ligand and two halide ions. The distortion from ideal trigonal bipyramidal geometry can be attributed to the steric constraints imposed by the ligand framework and the electronic properties of the metal ion.

Distorted Octahedral Geometries

In many instances, transition metal complexes of N-substituted pyrazole-ethylamine ligands adopt a distorted octahedral geometry. For example, nickel(II) complexes with related bidentate pyrazole-based ligands have been shown to form six-coordinate structures. In these complexes, the ligand chelates to the metal center through the pyrazole nitrogen and the ethylamine nitrogen. The remaining coordination sites are typically occupied by solvent molecules or other ancillary ligands, leading to a departure from ideal octahedral symmetry.

A study on a mononuclear Ni(II) complex with a pyrazole-derived ligand demonstrated the formation of a distorted octahedral geometry where the equatorial plane was formed by two nitrogen and two oxygen atoms from two bidentate ligands, with two methanol molecules occupying the axial positions semanticscholar.org. Similarly, tris(ethylenediamine)-nickel(II) complexes with pyrazole-3,5-dicarboxylate also exhibit a distorted octahedral coordination geometry around the Ni(II) atom nih.gov. While specific crystal structures for this compound complexes are not abundant in the literature, the known structures of analogous compounds suggest that it would readily form similar distorted octahedral complexes with transition metals like nickel(II) and cobalt(II).

| Complex | Metal Ion | Coordination Geometry | Key Features | Reference |

| [Ni(Lp)2(CH3OH)2]Cl2 | Ni(II) | Distorted Octahedral | Bidentate pyrazole ligand, axial methanol molecules | semanticscholar.org |

| Ni(en)3·1.67H2O | Ni(II) | Distorted Octahedral | Three bidentate ethylenediamine (B42938) ligands | nih.gov |

Table 1: Examples of Distorted Octahedral Geometries in Related Ni(II) Complexes.

Distorted Square Planar and Square Pyramidal Geometries

For metal ions that favor square planar or square pyramidal geometries, such as palladium(II) and copper(II), complexes with this compound are expected to exhibit these coordination environments. The bidentate nature of the ligand is well-suited to occupy two adjacent coordination sites in a square plane.

Research on pyrazolate-based copper(II) and nickel(II) grid complexes has shown that the metal ions can adopt distorted square-pyramidal or square-planar geometries, respectively researchgate.net. In these structures, the ligand acts as a hybrid N3–NO chelator. Specifically, the copper ions in one complex were found in a distorted square-pyramidal N4O coordination environment, while the nickel ions in an analogous complex were best described as having an N4 square-planar geometry with low-spin nickel(II) ions researchgate.net.

Furthermore, studies on copper(II) complexes with other N-heteroaromatic hydrazones have reported both distorted square-planar and distorted trigonal bipyramidal geometries researchgate.net. The flexibility of the pyrazole-ethylamine linkage in this compound would allow for the necessary adjustments to accommodate these geometries, often with a solvent molecule or a counter-ion occupying the apical position in the case of a square pyramidal arrangement.

| Complex Type | Metal Ion | Coordination Geometry | Key Features | Reference |

| [Cu4(HL4)]·8H2O | Cu(II) | Distorted Square-Pyramidal | Pyrazolate-based diamide (B1670390) ligand | researchgate.net |

| [Ni4(HL4)]·8H2O | Ni(II) | Square-Planar | Pyrazolate-based diamide ligand | researchgate.net |

| [CuCl2L] | Cu(II) | Distorted Square-Planar | Pyridine-based hydrazone ligand | researchgate.net |

Table 2: Examples of Distorted Square Planar and Square Pyramidal Geometries in Related Cu(II) and Ni(II) Complexes.

Influence of Ligand Substituents on Coordination Environment

Studies on related pyrazole-based ligands have shown that the nature of the substituent can dictate the coordination mode. For example, the presence of bulky substituents on the pyrazole ring can favor lower coordination numbers or lead to greater distortions in the geometry. Conversely, the introduction of functional groups capable of further coordination can lead to the formation of polynuclear or higher-dimensional structures.

A review on the coordination chemistry of pyrazole-derived ligands highlights the versatility of these systems, where substituents play a crucial role in determining the final structure and properties of the metal complexes researchgate.net. The electronic properties of the substituents also have an impact; electron-donating groups can enhance the Lewis basicity of the donor atoms, leading to stronger metal-ligand bonds.

Reactivity and Stability of this compound Metal Complexes

The reactivity and stability of metal complexes of this compound are governed by several factors, including the nature of the metal ion, the solvent system, and the presence of anions.

Anion Exchange Capabilities and Selectivity

The coordination sphere of metal complexes containing this compound can be dynamic, allowing for the exchange of anions. The lability of ancillary ligands, such as halides or solvent molecules, can facilitate anion exchange processes. This property is of interest for applications in sensing and separation.

While specific studies on anion exchange for this compound complexes are limited, research on cobalt(II) complexes demonstrates the general principle of ligand exchange reactions. For instance, the hexaaquacobalt(II) ion readily undergoes ligand exchange with chloride ions, changing from pink to blue researchgate.net. The presence of the this compound ligand would modify the thermodynamics and kinetics of such exchange processes, potentially leading to selective binding of certain anions over others based on size, charge, and coordination ability. The steric and electronic properties of the pyrazole-ethylamine ligand would play a key role in modulating this selectivity.

Metal-Ion Catalysis and Hydrolysis Reactions

Metal complexes of pyrazole-containing ligands have been investigated for their catalytic activity in various reactions, including hydrolysis. The metal center in these complexes can act as a Lewis acid, activating substrates towards nucleophilic attack by water or hydroxide (B78521) ions.

Copper(II) complexes with pyrazole derivatives have shown potential as mimics for antioxidant enzymes and have been studied for their hydrolytic activity towards phosphate (B84403) diesters researchgate.netmdpi.com. The this compound ligand, by forming stable complexes with metal ions like Cu(II), could create a suitable platform for catalytic hydrolysis. The pyrazole moiety can influence the electronic properties of the metal center, while the ethylamine group can participate in hydrogen bonding interactions, potentially stabilizing the transition state of the hydrolysis reaction. The catalytic efficiency would be dependent on the specific metal ion, the geometry of the complex, and the nature of the substrate.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Structure-Activity Relationships within N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine Derivatives

The biological potential of pyrazole-containing compounds has spurred extensive research into how structural modifications of derivatives of this compound impact their pharmacological profiles. These studies are crucial for optimizing lead compounds in drug discovery. Pyrazole (B372694) derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant effects. researchgate.netnih.govmdpi.com

The N-ethyl group in this compound plays a significant role in defining the molecule's physicochemical properties, which in turn affects its biological activity.

Lipophilicity and Permeability: The ethyl group increases the lipophilicity of the molecule. This property is critical for influencing how the compound interacts with biological membranes. Enhanced lipophilicity can lead to improved cell membrane permeability, which is often a prerequisite for a compound to reach its intracellular target. For instance, compared to more polar derivatives, the ethyl-substituted compound is expected to more readily cross the blood-brain barrier or be absorbed orally.

Steric and Electronic Effects: The size and flexibility of the N-ethyl group can influence how the molecule binds to a biological target, such as an enzyme or receptor. The ethyl group can fit into specific hydrophobic pockets within a binding site, potentially increasing binding affinity and potency. Furthermore, the substitution on the nitrogen atom can alter the electronic properties and basicity of the amine, which may be critical for forming key interactions like hydrogen bonds or ionic bonds with the target protein. In a study on pyrazole derivatives with antileishmanial activity, the compound N-ethyl-2-methyl-1-(2-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)phenyl)propan-1-amine demonstrated significant inhibitory effects against various Leishmania species, highlighting the role of the N-ethyl moiety in the observed bioactivity. globalresearchonline.net

The pyrazole ring is a key pharmacophore, and its modification is a common strategy for modulating the biological activity of its derivatives. The aromatic nature of the pyrazole ring allows for electrophilic substitution, typically at the 4-position. mdpi.com

Substitution Patterns and Biological Activity: The type and position of substituents on the pyrazole ring can dramatically alter the compound's activity. For example, introducing different aryl groups or other functional moieties at various positions on the pyrazole ring has been shown to yield compounds with a range of activities, from anti-inflammatory to anticancer. nih.govnih.gov A study on pyrazole-based inhibitors of meprin α and β showed that introducing different substituents at the 3 and 5 positions of the pyrazole core led to significant variations in inhibitory activity. nih.gov

Antimicrobial and Anticancer Effects: In the development of antimicrobial agents, pyrazole derivatives have shown that activity is highly dependent on the substituents. researchgate.net For instance, the presence of nitro-substituted benzene (B151609) rings at the C-position of the pyrazole nucleus has been found to enhance antimicrobial activity. researchgate.net Similarly, for anticancer applications, various pyrazole derivatives have been synthesized and tested, with their cytotoxic effects against cancer cell lines being closely linked to the specific modifications on the pyrazole ring. researchgate.netresearchgate.net

Table 1: Impact of Pyrazole Ring Modifications on Biological Activity

| Base Scaffold | Modification on Pyrazole Ring | Target/Assay | Observed Effect | Reference |

| 3,5-Diphenylpyrazole | Introduction of cyclopentyl moiety at position 3(5) | Meprin α inhibition | Similar activity compared to the unsubstituted phenyl derivative. | nih.gov |

| 1-acetyl-3-aryl-5-furyl-dihydropyrazole | Introduction of 2-NO₂ or 4-NO₂ substituted benzene ring at C₃ position | Antibacterial/Antifungal | High activity against various bacterial and fungal strains. | researchgate.net |

| 1H-Pyrazole-4-carbohydrazide | N'-(4-nitrobenzylidene)-1-(4-bromophenyl) substitution | Antileishmanial | Active against L. amazonensis, L. chagasi, and L. braziliensis. | globalresearchonline.net |

| 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | 1-Benzyl-1H-pyrazol-4-yl moiety at C7 | Kinase Inhibition (Aurora-A) | Potent inhibition observed. | researchgate.net |

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com This approach is valuable for predicting the activity of new, unsynthesized derivatives and for providing insights into the structural features that are crucial for bioactivity.

For pyrazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been performed. In a study on 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) derivatives as CCR1 antagonists, CoMFA models were developed that successfully correlated the structural features with binding affinity. nih.gov The contour maps generated from these models highlighted regions where steric bulk or specific electrostatic properties were favorable or unfavorable for activity, guiding the design of more potent inhibitors. nih.gov For example, the analysis might reveal that a bulky, electron-donating group is preferred at one position of the pyrazole ring, while a smaller, electron-withdrawing group is better at another. These studies underscore the importance of specific spatial and electronic arrangements for the biological function of pyrazole-based compounds. mdpi.comnih.gov

Structure-Property Relationships in Coordination Compounds

This compound and its derivatives are effective ligands in coordination chemistry. The nitrogen atoms in both the pyrazole ring and the ethylamine (B1201723) side chain can donate lone pairs of electrons to form coordinate bonds with metal ions.

The formation and stability of coordination complexes are governed by the electronic and steric properties of the ligand.

Electronic Influence: The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. nih.gov The nitrogen at position 2 is typically the one involved in coordination with metal ions. orientjchem.org The this compound ligand can act as a bidentate ligand, coordinating to a metal center through the pyrazole's N2 atom and the nitrogen of the ethylamine group, forming a stable chelate ring. The stability of such complexes is enhanced by the chelate effect. The electronic properties of substituents on the pyrazole ring can tune the electron-donating ability of the coordinating nitrogen, thereby influencing the strength of the metal-ligand bond.

Steric Hindrance: The N-ethyl group and any substituents on the pyrazole ring introduce steric bulk around the coordination sites. This steric hindrance can influence the coordination number and geometry of the resulting metal complex. For example, very bulky substituents might prevent the coordination of multiple ligands to a metal center or favor the formation of complexes with lower coordination numbers.

The specific architecture of ligands like this compound is fundamental in directing the self-assembly of complex supramolecular structures. mdpi.com These processes are driven by non-covalent interactions.

Hydrogen Bonding: The N-H group in the secondary amine of this compound can act as a hydrogen bond donor. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. These interactions can link multiple complex units, leading to the formation of one-, two-, or three-dimensional networks. nih.gov

π-Stacking: The aromatic pyrazole rings can participate in π-π stacking interactions, which also play a crucial role in stabilizing the crystal packing of coordination compounds. mdpi.com The combination of coordination bonds, hydrogen bonding, and π-stacking interactions, all dictated by the ligand's structure, allows for the rational design and synthesis of metal-organic frameworks with specific topologies and properties. rsc.orgmdpi.com Studies on related polypyrazole ligands have shown their ability to form hexadentate monometallic coordination compounds, creating cationic pockets capable of binding counterions through hydrogen bonding. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for N Ethyl 2 1h Pyrazol 1 Yl Ethanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine. By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be established.

Experimental NMR Data Interpretation

While direct experimental spectra for this compound are not widely published, a detailed interpretation can be constructed based on the known spectral data of its constituent fragments: the pyrazole (B372694) ring and the N-ethylethanamine side chain. docbrown.info The expected ¹H and ¹³C NMR chemical shifts are predicted by analyzing analogous structures and fundamental principles. docbrown.inforesearchgate.netresearchgate.net

The hydrogen atoms in the molecule exist in several distinct chemical environments, which should result in a corresponding number of unique signals in the ¹H NMR spectrum. docbrown.info The pyrazole ring protons are expected to appear in the aromatic region, typically between 6.0 and 8.0 ppm. researchgate.net The protons on the ethylenediamine (B42938) bridge and the terminal ethyl group will be found in the upfield aliphatic region.

Expected ¹H NMR Data | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes | | :--- | :--- | :--- | :--- | | Pyrazole C3-H & C5-H | ~7.5 | Doublet | Protons on the pyrazole ring. | | Pyrazole C4-H | ~6.2 | Triplet | Proton on the pyrazole ring, split by two neighboring protons. | | N-CH₂ (pyrazole side) | ~4.2 | Triplet | Methylene (B1212753) group directly attached to the pyrazole nitrogen. | | N-CH₂ (ethyl side) | ~2.9 | Triplet | Methylene group adjacent to the secondary amine. | | NH (amine) | Broad singlet | May be broad and variable depending on solvent and concentration. | | CH₂ (ethyl group) | ~2.7 | Quartet | Methylene group of the terminal ethyl, split by the methyl protons. | | CH₃ (ethyl group) | ~1.1 | Triplet | Methyl protons of the terminal ethyl group. |

Similarly, the ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the pyrazole ring are expected to resonate at lower field compared to the aliphatic carbons of the side chain.

Expected ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Pyrazole C3 & C5 | ~139 & ~129 | Aromatic carbons of the pyrazole ring. |

| Pyrazole C4 | ~105 | Aromatic carbon of the pyrazole ring. |

| N-CH₂ (pyrazole side) | ~52 | Aliphatic carbon adjacent to the pyrazole ring. |

| N-CH₂ (ethyl side) | ~49 | Aliphatic carbon adjacent to the secondary amine. |

| CH₂ (ethyl group) | ~45 | Aliphatic carbon of the terminal ethyl group. |

Simulated NMR Studies and Conformational Analysis

Simulated NMR studies, often conducted using Density Functional Theory (DFT) methods, can complement experimental data by predicting chemical shifts with high accuracy. researchgate.net Such calculations are valuable for confirming peak assignments and for performing conformational analysis. For this compound, which has several rotatable single bonds, theoretical studies could determine the most stable conformers in solution. scirp.org By calculating the NMR parameters for different rotational isomers, a weighted average spectrum can be generated and compared with experimental results to understand the molecule's preferred three-dimensional structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₇H₁₃N₃ and a molecular weight of approximately 139.20 g/mol . chemscene.comchemuniverse.com

In an electron ionization (EI) mass spectrum, the molecule will generate a molecular ion peak (M⁺) corresponding to its molecular weight. For this compound, the molecular ion would have an m/z (mass-to-charge ratio) of 139. As it contains an odd number of nitrogen atoms, its molecular weight is an odd number, consistent with the nitrogen rule.

The fragmentation pattern provides structural information. The most common fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. docbrown.infomiamioh.edu The largest substituent is typically lost preferentially.

Expected Fragmentation Pattern in Mass Spectrometry

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 139 | [C₇H₁₃N₃]⁺ | Molecular Ion (M⁺) |

| 124 | [C₆H₁₀N₃]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group (M-15). |

| 110 | [C₅H₈N₃]⁺ | Loss of an ethyl radical (•C₂H₅) via α-cleavage (M-29). This is expected to be a major peak. |

| 81 | [C₄H₅N₂]⁺ | Pyrazolyl-methylene cation, formed by cleavage of the C-C bond in the ethanamine bridge. |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Bonding Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. niscpr.res.in The spectrum is characterized by absorption bands corresponding to N-H, C-H, C=N, and C-N stretching and bending vibrations.

The key functional groups include the pyrazole ring, the secondary amine, and the aliphatic ethyl chains. The N-H stretching vibration of the secondary amine typically appears as a single, moderate band in the region of 3300-3500 cm⁻¹. scirp.orgresearchgate.net The C-H stretching vibrations of the pyrazole ring (aromatic) are expected just above 3000 cm⁻¹, while the C-H stretches of the aliphatic ethyl groups will be found just below 3000 cm⁻¹. scirp.org

Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3350 | N-H Stretch | Secondary Amine |

| 3100-3150 | C-H Stretch | Pyrazole Ring (Aromatic) |

| 2850-2970 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1550 | C=N Stretch | Pyrazole Ring |

| ~1450-1490 | C=C Stretch | Pyrazole Ring |

| 1440-1470 | C-H Bend | Aliphatic (CH₂, CH₃) |

UV-Visible Spectroscopy for Electronic Transitions and Complex Formation Studies

UV-Visible spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the pyrazole ring. niscpr.res.in Chromophores are parts of a molecule that absorb light in the UV or visible region. msu.edu

The pyrazole ring contains π electrons that can be excited to higher energy orbitals (π → π* transitions). Simple, non-conjugated pyrazole systems typically exhibit absorption maxima in the ultraviolet region, well below 400 nm. msu.edu Because this compound lacks an extended conjugated system, it is expected to be colorless and not absorb light in the visible spectrum (400-800 nm). msu.edu

The technique can also be used to study the formation of metal complexes. The nitrogen atoms in the pyrazole ring and the secondary amine can act as ligands, coordinating to metal ions. This complexation often leads to a shift in the absorption maximum (a bathochromic or hypsochromic shift) or the appearance of new absorption bands, providing evidence for the interaction and offering insights into the electronic structure of the resulting complex.

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₁₃N₃ |

| 3-(2-Oxo-2-phenylethyl)isobenzofuran-1(3H)-one | C₁₇H₁₂O₃ |

| 2-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-benzoimidazole | C₁₂H₁₂N₄ |

Mechanistic Investigations and Reaction Dynamics

Mechanistic Pathways of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine Synthesis

The synthesis of N-substituted pyrazole (B372694) derivatives, such as this compound, typically involves the formation of the pyrazole ring as a key step, followed by or concurrent with the introduction of the N-alkyl side chain. The fundamental and most common method for constructing the pyrazole ring is through the condensation reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.com

One general and versatile pathway involves the reaction between hydrazine and an α,β-unsaturated ketone. This reaction proceeds via a cyclocondensation mechanism to form an intermediate pyrazoline, which is subsequently oxidized to yield the aromatic pyrazole ring. mdpi.com For the synthesis of N-substituted pyrazoles specifically, a substituted hydrazine (e.g., ethylhydrazine) can be used, which directly installs the desired group on one of the nitrogen atoms. However, this can lead to isomeric mixtures.

A more controlled and widely applicable mechanistic route is the alkylation of the pyrazole ring itself. This pathway begins with the synthesis of the parent pyrazole heterocycle. A common method is the Fischer-Indole synthesis style reaction, which can be adapted for pyrazoles, for instance, by reacting phenylhydrazine (B124118) with ethyl acetoacetate. rasayanjournal.co.in

The key mechanistic steps for a plausible synthesis of this compound are outlined below:

Formation of the Pyrazole Ring : This often involves the reaction of hydrazine hydrate (B1144303) with a suitable 1,3-dielectrophile. For instance, the reaction of hydrazine with malondialdehyde or a similar precursor would yield the parent 1H-pyrazole.

N-Alkylation : The pyrazole ring, being an N-heterocycle, possesses a Brønsted acidic proton on the nitrogen atom. nih.gov This proton can be removed by a base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking an electrophilic ethyl-containing substrate, such as 2-chloro-N-ethylethanamine or a similar N-ethyl-2-aminoethyl halide. The reaction proceeds via a standard SN2 mechanism. The regioselectivity of this alkylation step can be influenced by the reaction conditions, including the choice of base, solvent, and temperature. nih.gov

An alternative approach involves the reaction of pyrazole with a suitable precursor that already contains the ethylamine (B1201723) moiety, such as N-(2-chloroethyl)acetamide, followed by reduction of the amide to the amine. Another synthetic strategy involves the reaction of 1-(2-hydroxyethyl)pyrazole with a tosylating agent, followed by nucleophilic substitution with ethylamine.

A related synthesis for a similar compound, 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-3-amine, starts with pyrazole carbaldehydes and utilizes a reducing agent like sodium borohydride (B1222165) to facilitate the formation of the amine linker, showcasing the diversity of synthetic routes available for this class of compounds. evitachem.com

| Step | Reactants | Mechanism | Key Intermediates |

| 1 | 1,3-Dicarbonyl Compound + Hydrazine | Cyclocondensation | Hydrazone, Pyrazoline |

| 2 | 1H-Pyrazole + Base | Deprotonation | Pyrazolate anion |

| 3 | Pyrazolate anion + N-ethyl-2-haloethanamine | Nucleophilic Substitution (SN2) | Transition state |

Reaction Mechanisms in Metal Complex Formation and Ligand Transformations

This compound is a bidentate ligand, capable of coordinating to a metal center through the N2 nitrogen of the pyrazole ring and the nitrogen atom of the ethylamine side chain. The formation of metal complexes involves the displacement of labile ligands (like water, halides, or solvents) from a metal salt precursor by the pyrazole ligand.

The general mechanism for complex formation can be represented as: [ M(L')_n + x \text{[pz-CH}_2\text{CH}_2\text{NHEt]} \rightarrow [M(\text{pz-CH}_2\text{CH}_2\text{NHEt})x(L'){n-m}] + m L' ] where M is the metal ion, L' is a labile ligand, and pz-CH₂CH₂NHEt is this compound.

Studies on similar pyrazolyl amine and phosphinite ligands with metal ions like Ni(II), Co(II), and Cd(II) have elucidated these coordination processes. researchgate.netresearchgate.netnih.gov For example, reacting pyrazolyl-based ligands with metal precursors like [NiBr₂(DME)] (where DME is dimethoxyethane) or CoCl₂ results in the formation of monometallic complexes where the pyrazole ligand coordinates in a bidentate fashion. researchgate.net The reaction typically proceeds in a suitable solvent like methanol (B129727) or dichloromethane, and the resulting complexes can often be isolated as crystalline solids. nih.gov

The pyrazole moiety of this compound contains an acidic NH proton, making it a "protic" ligand. nih.gov This feature is crucial to its coordination chemistry and reactivity. The NH group can be deprotonated, often reversibly, to form a pyrazolato complex. This deprotonation significantly alters the electronic properties of the ligand and the metal center. nih.gov

The deprotonation can be achieved by adding a base and can even occur stepwise if multiple protic sites are available in the ligand framework. nih.gov This proton-responsive behavior is a key feature of protic pyrazole complexes. The deprotonated pyrazolato form is a stronger electron donor and can bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes. nih.gov This protonation/deprotonation equilibrium can be coupled to other reactions at the metal center, influencing catalytic cycles and stoichiometric transformations. nih.gov For instance, the deprotonation in a position beta to the metal can be linked with the dissociation of another ligand from the metal center, creating a coordinatively unsaturated species that is often a key intermediate in catalytic processes. nih.gov

Solvolysis and hydrolysis refer to the reaction of a metal complex with the solvent (e.g., methanol, water). In the context of this compound complexes, these reactions can lead to the dissociation of the ligand or other coordinated groups. The stability of the complex in a given solvent is a critical factor.

In protic solvents like water or methanol, the solvent molecules can compete with the pyrazole ligand for coordination sites on the metal. Hydrolysis can lead to the formation of hydroxo- or aqua-complexes. The mechanism often involves the nucleophilic attack of a solvent molecule on the metal center, leading to the displacement of a ligand. The strength of the metal-ligand bonds and the steric bulk of the ligands influence the rate and extent of these reactions.

For some pyrazole-based complexes, reactions with adventitious water have been observed to lead to the formation of oxido-bridged dimeric species, indicating that hydrolysis can fundamentally alter the structure of the complex. nih.gov The synthesis of certain pyrazole-amide coordination complexes in methanol or their purification using techniques like vapor diffusion with diethyl ether highlights the importance of solvent interactions in the stability and isolation of these compounds. nih.gov

Catalytic Mechanisms Involving this compound Metal Complexes

Metal complexes containing pyrazole-based ligands are recognized for their utility in homogeneous catalysis. nih.gov Complexes of this compound and related ligands, particularly with late transition metals like nickel and cobalt, have shown activity in various organic transformations.

A significant application of these complexes is in the oligomerization of ethylene (B1197577). Nickel(II) complexes bearing pyrazolyl-amine or pyrazolyl-phosphinite ligands, when activated with a co-catalyst such as ethylaluminium dichloride (EtAlCl₂) or methylaluminoxane (B55162) (MAO), form active catalysts for this process. researchgate.netresearchgate.net

The catalytic cycle is believed to follow a Cossee-Arkel type mechanism, which involves:

Activation : The co-catalyst activates the pre-catalyst, typically by alkylation and creating a vacant coordination site.

Chain Initiation : An ethylene molecule coordinates to the active metal center and inserts into the metal-alkyl bond.

Chain Propagation : Subsequent ethylene molecules insert into the growing polymer chain.

Chain Termination : The oligomer is eliminated from the metal center, primarily through β-hydride elimination, which regenerates the active catalyst and releases an α-olefin.

These catalytic systems can produce linear α-olefins, with selectivity primarily towards butenes (C₄) and hexenes (C₆). researchgate.net Some systems are also active in Friedel-Crafts alkylation when reactions are performed in aromatic solvents like toluene. researchgate.net

| Catalytic Reaction | Metal Complex Type | Co-catalyst | Products | Reference |

| Ethylene Oligomerization | Nickel(II)-(pyrazolyl)amine | EtAlCl₂, MAO | C₄, C₆ α-olefins | researchgate.net |

| Ethylene Oligomerization | Nickel(II)-(pyrazolylethylphosphinite) | EtAlCl₂ | Butenes, Hexenes, Octenes | researchgate.net |

| Friedel-Crafts Alkylation | Nickel(II)-(pyrazolyl)amine | EtAlCl₂ | Alkylated aromatics | researchgate.net |

The coordination environment around the metal center is a determining factor for the catalytic performance of these complexes. The electronic and steric properties of the ligand directly influence the activity and selectivity of the catalyst.

Electronic Effects : The electron-donating or -withdrawing nature of the substituents on the pyrazole ring and the amine group fine-tunes the electron density at the metal center. This affects the strength of the metal-olefin bond and the energetics of insertion and elimination steps.

Steric Effects : The bulkiness of the ligand framework influences the rate of monomer approach and coordination, as well as the selectivity of the process. For instance, bulkier ligands can favor the formation of shorter oligomers.

Studies comparing different pyrazolyl-amine ligands have shown that the nature of the substituents significantly impacts catalytic activity. researchgate.net Similarly, theoretical studies on single-atom catalysts have demonstrated that replacing coordinating atoms (e.g., nitrogen with oxygen or sulfur) can tune the binding energies of reaction intermediates and thus alter the catalytic activity. mdpi.com The stability of the catalyst under operating conditions, which is also dictated by the coordination environment, is crucial for maintaining catalytic performance. mdpi.com In general, nickel(II) complexes with pyrazole-based ligands have been found to be more active in ethylene oligomerization than their cobalt(II) counterparts, highlighting the critical role of the metal ion itself. researchgate.net

Biological and Pharmacological Profiles: Mechanistic Insights and Structure Activity Relationships

Pyrazole (B372694) Scaffold in Bioactive Compounds: A General Perspective

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold". nih.govnih.gov This designation stems from its presence in numerous compounds exhibiting a wide array of biological activities. researchgate.net The unique structural and electronic properties of the pyrazole nucleus allow it to serve as a versatile framework in drug design. researchgate.net Its ability to act as both a hydrogen bond donor and acceptor (when N-unsubstituted) facilitates diverse interactions with biological targets. nih.gov

The versatility of the pyrazole core has led to its incorporation into a multitude of approved drugs with varied therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer agents. nih.govglobalresearchonline.net The metabolic stability and synthetic accessibility of the pyrazole ring further enhance its importance. nih.govresearchgate.net Modifications and substitutions at various positions on the ring allow for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a cornerstone in the development of new therapeutic agents. nih.govias.ac.in

Inhibitory Activities of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine Derivatives

Derivatives built upon the pyrazole framework are prominent for their potent inhibitory effects on various enzymes and proteins critical to disease pathways.

Pyrazole derivatives are widely recognized as potent inhibitors of several enzyme families, most notably protein kinases. nih.gov Many function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate (B84403) group to a substrate protein. This mechanism is central to their use as anticancer agents, targeting enzymes like Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Epidermal Growth Factor Receptor (EGFR). nih.govtandfonline.com For instance, certain 4-arylazo-3,5-diamino-1H-pyrazole derivatives have been identified as potent CDK inhibitors. tandfonline.com

Beyond kinases, pyrazole derivatives have been developed as inhibitors for other crucial enzymes. Some function as Cyclooxygenase (COX) and Lipoxygenase (LOX) inhibitors, which are key to their anti-inflammatory effects. nih.govtandfonline.com Others have shown significant inhibitory activity against carbonic anhydrase (CA) isoforms, such as hCA I and hCA II. tandfonline.com The mechanism often involves the sulfonamide group, commonly attached to the pyrazole scaffold, binding to the zinc ion in the enzyme's active site.

Table 1: Enzyme Inhibitory Activities of Selected Pyrazole Derivatives This table is for illustrative purposes and shows representative data for the broader class of pyrazole derivatives.

| Derivative Class | Target Enzyme | Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | CDK2 | 0.199 µM | nih.gov |

| 1-Thiocarbamoyl-3,5-disubstituted-pyrazoline | Carbonic Anhydrase I (hCA I) | 5.13 nM (Ki) | tandfonline.com |

| 1-Thiocarbamoyl-3,5-disubstituted-pyrazoline | Carbonic Anhydrase II (hCA II) | 11.77 nM (Ki) | tandfonline.com |

| Pyrazole Benzothiazole Hybrids | Various Cancer Cell Lines | 3.17 - 6.77 µM | nih.gov |

| 3-Aminopyrazole (B16455) Derivative (AT7519) | Multi-CDK | - | mdpi.com |

The efficacy of pyrazole-based inhibitors is determined by their specific binding interactions within the active sites of target proteins. Molecular docking and X-ray crystallography studies have provided detailed insights into these interactions. For protein kinases, hydrogen bonds with amino acid residues in the hinge region of the ATP-binding pocket are crucial for affinity. nih.gov For example, the pyrazole derivative ilginatinib (B611966) establishes hydrogen bonds with the backbone amino and carbonyl groups of Leu932 in JAK2. nih.gov

In addition to hydrogen bonding, hydrophobic interactions play a significant role. The pyrazole ring and its substituents can engage with hydrophobic pockets within the enzyme, enhancing binding affinity and selectivity. nih.govresearchgate.net For instance, in designing SGLT1-selective inhibitors, attaching trifluoromethyl or isopropyl groups to the pyrazole ring was found to optimize interactions with the ASN78 residue. rsc.org Similarly, studies on pyrazole derivatives targeting the bacterial enzyme MurB showed that the compounds fit well within the active site, indicating strong potential for affinity. pharmacophorejournal.com These specific interactions are fundamental to the rational design of potent and selective pyrazole-based inhibitors. nih.gov

Table 2: Protein-Ligand Binding Interactions for Selected Pyrazole Derivatives This table illustrates common binding interactions for the broader class of pyrazole derivatives.

| Protein Target | Interacting Ligand/Derivative | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| VEGFR-2 (2QU5) | 1H-Pyrazole Derivatives | Leu840, Asn923, Cys919 | Hydrogen Bonding | nih.gov |

| CDK2 (2VTO) | 1H-Pyrazole Derivatives | Ile10, Lys20, Asp145 | Hydrogen Bonding | nih.gov |

| JAK2 | Ilginatinib | Leu932, Gly993 | Hydrogen Bonding | nih.gov |

| SGLT1 | Pyrazole derivatives | ASN78 | Spatial Complementarity | rsc.org |

| Human Thymidylate Kinase (HaTMK) | Benzylidene derivatives | Asp15, Phe105, Phe72 | Hydrogen & Hydrophobic | researchgate.net |

Antimicrobial, Antifungal, and Antitumor Properties

The pyrazole scaffold is a cornerstone in the development of agents targeting infectious diseases and cancer, with derivatives exhibiting potent antimicrobial, antifungal, and antitumor activities. orientjchem.orgmdpi.com

Pharmacophore modeling is a computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. nih.gov For pyrazole derivatives, these models have been crucial in designing new agents with enhanced potency. A common pharmacophore model for antimicrobial pyrazole hybrids includes key features such as a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic/aromatic center. nih.govnih.gov These features guide the modification of the pyrazole scaffold to optimize its interaction with microbial targets. For example, in a series of pyrazole-dimedone hybrids, these three features were highlighted as a requirement for their antimicrobial activity. nih.gov Such models provide a rational basis for synthesizing new derivatives with improved efficacy against various pathogens. nih.gov

The biological efficacy of pyrazole derivatives stems from a variety of mechanisms.

Antimicrobial and Antifungal Mechanisms: The antimicrobial action of pyrazole compounds can be attributed to their ability to interfere with essential bacterial processes. meddocsonline.org Some derivatives are thought to inhibit the synthesis of the bacterial cell wall, a structure vital for bacterial survival. pharmacophorejournal.com The effectiveness can vary depending on the specific substitutions on the pyrazole ring and the cell wall structure of the microbe. connectjournals.com In fungi, pyrazole derivatives have been shown to inhibit mycelial growth. nih.gov For instance, certain novel pyrazole derivatives containing an imidazo[2,1-b] nih.govglobalresearchonline.netnih.govthiadiazole moiety demonstrated potent antifungal activity, with some being more active than the standard drug fluconazole. nih.gov

Antitumor Mechanisms: The antitumor properties of pyrazole derivatives are often linked to their enzyme-inhibiting capabilities. researchgate.net By inhibiting protein kinases like CDKs and Aurora kinases, these compounds can halt the cell cycle and induce apoptosis (programmed cell death) in cancer cells. nih.govmdpi.com For example, the 3-aminopyrazole moiety is a key component in several kinase inhibitors that block tumor cell proliferation. mdpi.com Other mechanisms include the disruption of microtubule function and interference with critical signal transduction pathways necessary for tumor growth and survival. researchgate.netnih.gov Some pyrazole-based compounds, inspired by natural products like curcumin, have also been shown to inhibit telomerase, an enzyme crucial for the immortality of cancer cells. mdpi.com

Metabolic Pathways and Biochemical Degradation of Pyrazole Derivatives

The metabolic fate of pyrazole derivatives, a class of heterocyclic compounds with wideranging biological activities, is a critical aspect of their pharmacological and toxicological assessment. globalresearchonline.netnih.gov The biotransformation of these compounds can lead to either detoxification or bioactivation, producing metabolites with altered or enhanced biological effects. nih.gov

In Silico Prediction of Biodegradability

Computational, or in silico, models are increasingly employed as a preliminary screening tool to predict the biodegradability of chemical compounds, offering a time and resource-efficient alternative to extensive laboratory testing. chemrxiv.org These models, often based on Quantitative Structure-Biodegradability Relationships (QSBR), utilize molecular descriptors to forecast the likelihood of a compound being broken down by microorganisms. chemrxiv.org

Interactive Table: Predicted Physicochemical Properties of Pyrazole Derivatives

| Compound | cLogP | logS | Predicted CYP Inhibition |

| Pyrazolyl Tetrazole Derivative 4a | < 5.0 | ~ -4.0 | Positive |

| Pyrazolyl Tetrazole Derivative 4b | < 5.0 | ~ -4.0 | Positive |

| Pyrazolyl Tetrazole Derivative 4c | < 5.0 | ~ -4.0 | Positive |

| Pyrazolyl Tetrazole Derivative 5a | < 5.0 | ~ -4.0 | Negative |

| Pyrazolyl Tetrazole Derivative 5b | < 5.0 | ~ -4.0 | Negative |

| Pyrazolyl Tetrazole Derivative 5c | < 5.0 | ~ -4.0 | Negative |

Enzyme-Mediated Transformations

The biotransformation of pyrazole derivatives is primarily orchestrated by enzyme systems within the body, most notably the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues. nih.gov These enzymes catalyze a variety of reactions, including oxidation, reduction, and hydrolysis, which serve to make the compounds more water-soluble and easier to excrete.

Common metabolic transformations for pyrazole-containing compounds include:

Oxidation: This can occur at various positions on the pyrazole ring or on its substituents. For example, hydroxylation of an aromatic ring attached to the pyrazole core is a common metabolic pathway.

N-dealkylation: In the case of N-substituted pyrazoles like this compound, the ethyl group can be enzymatically cleaved.

Conjugation: Following initial oxidative metabolism, the resulting metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to further increase their water solubility and facilitate elimination.

The specific metabolic profile of a pyrazole derivative is highly dependent on its unique substitution pattern. For example, the presence of certain functional groups can direct metabolism towards specific pathways. The metabolic stability of these compounds is a key factor in their duration of action and potential for accumulation. researchgate.net

Toxicological Profiles and Mechanistic Toxicology

While pyrazole derivatives exhibit a broad range of therapeutic activities, some possess toxicological liabilities that are important to understand. nih.govnih.gov Mechanistic toxicology seeks to elucidate the biochemical and molecular events that underlie the adverse effects of these compounds.

Human Health Effect Factors and Toxic Potency